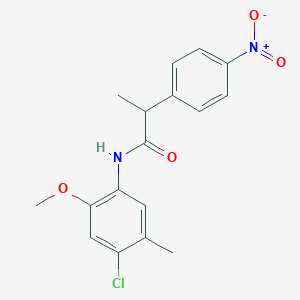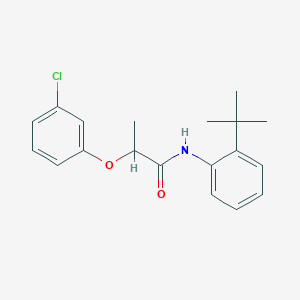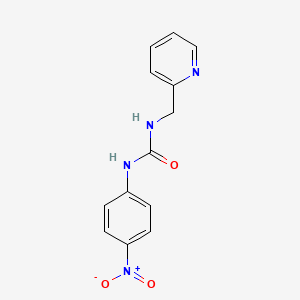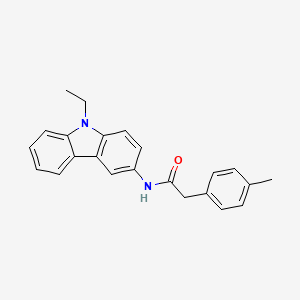![molecular formula C21H31NO6 B4077013 1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate](/img/structure/B4077013.png)
1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate
Vue d'ensemble
Description
1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate, commonly known as XEN907, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. XEN907 is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in glucose homeostasis and insulin secretion.
Mécanisme D'action
XEN907 acts as a selective antagonist of 1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells. This compound is activated by long-chain fatty acids and plays a crucial role in glucose-stimulated insulin secretion. XEN907 inhibits the binding of long-chain fatty acids to this compound, which leads to a decrease in insulin secretion.
Biochemical and Physiological Effects
XEN907 has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo. In a study conducted on diabetic rats, XEN907 was found to significantly improve glucose tolerance and increase insulin secretion. XEN907 has also been shown to improve glucose-stimulated insulin secretion in human islets.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of XEN907 is its selectivity for 1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate. This makes it a valuable tool for studying the role of this compound in glucose homeostasis and insulin secretion. However, XEN907 has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, XEN907 has a short half-life, which can limit its effectiveness in long-term studies.
Orientations Futures
There are several potential future directions for research on XEN907. One area of interest is the development of more potent and selective 1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate antagonists. Another potential direction is the investigation of the effects of XEN907 on other metabolic pathways, such as lipid metabolism and appetite regulation. Additionally, the potential therapeutic applications of XEN907 in other conditions, such as obesity and metabolic syndrome, could be explored.
Conclusion
XEN907 is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of type 2 diabetes. XEN907 acts as a selective antagonist of this compound, which plays a crucial role in glucose-stimulated insulin secretion. XEN907 has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, making it a promising candidate for the treatment of type 2 diabetes. While XEN907 has some limitations for lab experiments, there are several potential future directions for research on this compound.
Applications De Recherche Scientifique
XEN907 has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes. 1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. XEN907 has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, making it a promising candidate for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.C2H2O4/c1-3-9-17-10-11-18(19(16-17)21-2)22-15-8-14-20-12-6-4-5-7-13-20;3-1(4)2(5)6/h3,10-11,16H,1,4-9,12-15H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJPICANRJSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-chloro-4-nitrophenyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B4076949.png)


![N-[(4-chlorophenyl)(phenyl)methyl]-2-iodobenzamide](/img/structure/B4076979.png)
![1-[2-(2,4,6-trichlorophenoxy)ethyl]azepane oxalate](/img/structure/B4076986.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(pyrrolidin-1-ylmethyl)benzyl]urea](/img/structure/B4076990.png)
![1-[3-(1-naphthyloxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4076994.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxybutanamide](/img/structure/B4077032.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077038.png)
![2-(3-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4077050.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4077056.png)
